前列腺素F2α丝氨醇酰胺

描述

PGF2alpha-dihydroxypropanylamine is a prostanoid.

科学研究应用

前列腺素合成

前列腺素F2α丝氨醇酰胺在前列腺素 (PGs) 的合成中起着至关重要的作用。 由于其宝贵的药物应用和独特的化学结构,高效且立体选择性合成 PGs 的开发至关重要 .

心血管疾病治疗

前列腺素F2α受体 (FP) 已被证明与血压调节、动脉粥样硬化和其他炎症相关疾病有关。 因此,PGF2α丝氨醇酰胺可能是心血管疾病的有希望的治疗靶点 .

女性生殖功能

FP 受体是女性生殖功能(如黄体溶解和分娩)所必需的。 因此,PGF2α丝氨醇酰胺可能在女性生殖健康中发挥重要作用 .

细胞过程调节

COX 衍生的 PGs,包括 PGF2α丝氨醇酰胺,在介导一系列细胞过程(如细胞增殖、分化和凋亡)中起着至关重要的作用 .

炎症和癌症发病机理

PGs,包括 PGF2α丝氨醇酰胺,参与炎症、癌症和心血管疾病的发病机制。 因此,了解 COX 衍生的 PGs 在细胞和整体稳态中的生理作用可以为开发针对这些疾病的新疗法提供机会 .

心肌细胞肥大

通过 FP 受体,PGF2α 促进心肌细胞中 c-fos、心房利钠肽 (ANF) 和 α-骨骼肌动蛋白的表达。 它在体外诱导心肌细胞肥大,并在大鼠体内诱导心脏生长 .

钙离子动员

PGF2α丝氨醇酰胺诱导 RAW 264.7 巨噬细胞和 H1819 细胞中的钙离子动员 .

稳定型白癜风的治疗

作用机制

Target of Action

Prostaglandin F2alpha serinol amide (PGF2α-SA) is a derivative of the 2-arachidonyl glycerol (2-AG) metabolite PGF2α 2-glyceryl ester . It primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .

Mode of Action

PGF2α-SA interacts with its target, the FP receptor, to induce calcium mobilization in cells . This interaction leads to an increase in intracellular calcium levels, which can trigger a variety of cellular responses. The compound acts in a paracrine or autocrine manner, responding to a wide variety of stimuli .

Biochemical Pathways

The biochemical pathways affected by PGF2α-SA are primarily related to the cyclooxygenase (COX) pathway. Prostanoids, including PGF2α, are generated through PGH synthase (PGHS), commonly known as COX, in response to various stimuli . The biological functions of prostanoids can be modulated at multiple levels, such as COX, PG synthases, and downstream receptors .

Result of Action

The primary result of PGF2α-SA’s action is the mobilization of calcium in cells, such as RAW 264.7 macrophages and H1819 cells . This can lead to various cellular responses, including cell proliferation, differentiation, and apoptosis .

生化分析

Biochemical Properties

Prostaglandin F2alpha serinol amide interacts with various enzymes, proteins, and other biomolecules. It induces calcium mobilization in RAW 264.7 macrophages and H1819 cells . This interaction is crucial for its role in biochemical reactions.

Cellular Effects

Prostaglandin F2alpha serinol amide has significant effects on various types of cells and cellular processes. It influences cell function by inducing calcium mobilization in RAW 264.7 macrophages and H1819 cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Prostaglandin F2alpha serinol amide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin F2alpha serinol amide change over time. For instance, it has been observed to stimulate mitochondrial fission in large luteal cells

Metabolic Pathways

Prostaglandin F2alpha serinol amide is involved in metabolic pathways that include interactions with enzymes or cofactors. Prostanoids, including Prostaglandin F2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner .

属性

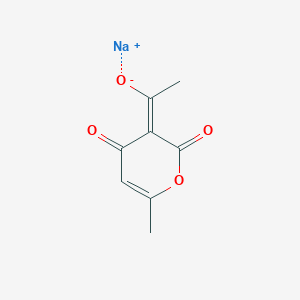

IUPAC Name |

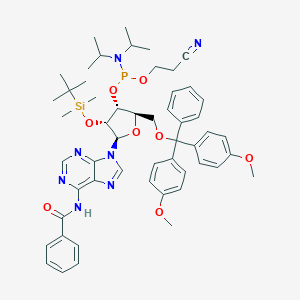

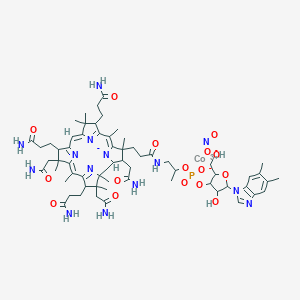

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-22,25-29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAOUIWKWHBHDC-GKUWGJHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。